![molecular formula C15H14O2 B590151 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid CAS No. 1329833-67-1](/img/structure/B590151.png)
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid
Overview
Description
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, also known as 3,3,3-TDPP, is a synthetic compound that is used in scientific research. It is a derivative of propionic acid, and is characterized by its trideuterium (D3) substituent. 3,3,3-TDPP has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is used in scientific research to study the effects of trideuterium substitution on the structure and function of proteins. It has been used to study the effects of trideuterium substitution on the binding of drugs to proteins, as well as the effects of trideuterium substitution on the stability of proteins. 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid has also been used to study the effects of trideuterium substitution on the activity of enzymes, as well as the effects of trideuterium substitution on the structure and function of membrane proteins.
Mechanism of Action
The mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is not well understood. It is believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the structure and function of proteins by altering the hydrogen bonding and hydrophobic interactions between the protein and its environment. It is also believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the binding of drugs to proteins, as well as the stability of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid have not been extensively studied. However, it has been shown to affect the binding of drugs to proteins, as well as the stability of proteins. In addition, it has been shown to affect the activity of enzymes, as well as the structure and function of membrane proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it allows researchers to study the effects of trideuterium substitution on the structure and function of proteins. The main limitation of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it is a synthetic compound and its effects may not be representative of the effects of trideuterium substitution in the natural environment.
Future Directions
There are several potential future directions for the study of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid. These include further research into the mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the advantages and limitations of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments, and further research into the potential applications of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in medical and pharmaceutical research.
properties
IUPAC Name |
3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALUUBQFLPUJMY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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